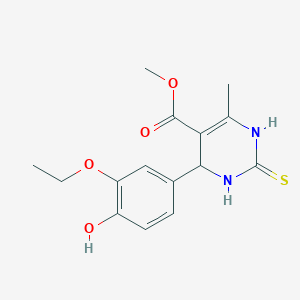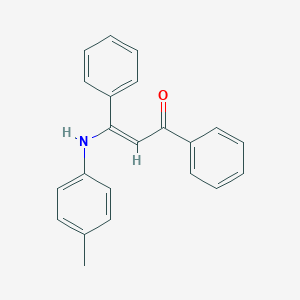![molecular formula C20H23N7 B243147 N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)
N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) proteins. BCL-2 proteins play a critical role in the regulation of apoptosis and are often overexpressed in cancer cells, making them an attractive target for cancer therapy. ABT-199 is a promising drug candidate for the treatment of hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
作用机制
N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine selectively binds to the hydrophobic groove of BCL-2 proteins, thereby disrupting their interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. The binding of N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine to BCL-2 is highly specific and does not affect other members of the BCL-2 family, such as BCL-xL and MCL-1.
Biochemical and Physiological Effects:
N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that express low levels of BCL-2. N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to synergize with other anti-cancer agents.
实验室实验的优点和局限性
N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine is a potent and selective inhibitor of BCL-2 proteins, making it an attractive tool for studying the role of BCL-2 in cancer biology. However, the high specificity of N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine also limits its utility in studying other members of the BCL-2 family, such as BCL-xL and MCL-1. Additionally, the cost and availability of N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine may be a limiting factor for some researchers.
未来方向
1. Combination therapy: N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine has been shown to synergize with other anti-cancer agents, such as rituximab and idelalisib. Further studies are needed to identify additional agents that can be combined with N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine to improve its efficacy.
2. Resistance mechanisms: While N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine has shown promising results in clinical trials, some patients develop resistance to the drug over time. Further studies are needed to identify the mechanisms of resistance and to develop strategies to overcome them.
3. Biomarker identification: N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine is effective in patients with CLL and AML who overexpress BCL-2. Further studies are needed to identify biomarkers that can predict response to N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine and to develop personalized treatment strategies.
4. New indications: N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine is currently being evaluated in clinical trials for the treatment of other types of cancer, such as multiple myeloma and non-Hodgkin lymphoma. Further studies are needed to determine the efficacy of N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine in these indications.
In conclusion, N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine is a promising drug candidate for the treatment of hematological malignancies that overexpress BCL-2. Its selective targeting of BCL-2 proteins makes it an attractive tool for studying the role of BCL-2 in cancer biology. Further research is needed to optimize the use of N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine in clinical practice and to explore its potential in other types of cancer.
合成方法
N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine is synthesized through a multi-step process that involves the coupling of a triazine core with a benzylamine moiety, followed by the introduction of an aniline group and a piperazine ring. The synthesis of N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine has been described in several publications, including a patent application by AbbVie Inc.
科学研究应用
N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy. In vitro studies have shown that N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine induces apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that express low levels of BCL-2. N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine has also been shown to synergize with other anti-cancer agents, such as rituximab and idelalisib.
Clinical trials have demonstrated the efficacy of N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine in patients with CLL and AML. In a phase I study of patients with relapsed or refractory CLL, N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine induced an overall response rate of 79%, with a complete response rate of 20%. In a phase II study of patients with relapsed or refractory AML, N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine induced an overall response rate of 19%, with a complete response rate of 7%.
属性
分子式 |
C20H23N7 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC 名称 |
4-N-benzyl-2-N-phenyl-6-piperazin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H23N7/c1-3-7-16(8-4-1)15-22-18-24-19(23-17-9-5-2-6-10-17)26-20(25-18)27-13-11-21-12-14-27/h1-10,21H,11-15H2,(H2,22,23,24,25,26) |
InChI 键 |
YLYIHYOTBYLWSQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=NC(=NC(=N2)NCC3=CC=CC=C3)NC4=CC=CC=C4 |
规范 SMILES |
C1CN(CCN1)C2=NC(=NC(=N2)NC3=CC=CC=C3)NCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Amino-4-(4-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243071.png)






![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243089.png)
![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243090.png)
![4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243092.png)
![2-(Biphenyl-4-yl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B243093.png)
![3-[4-(isopentyloxy)-3-methoxyphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B243099.png)
![3-nitro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B243103.png)
